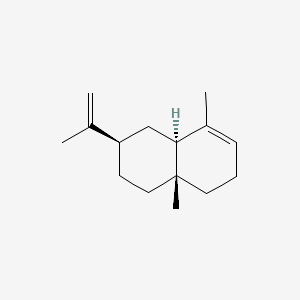
alpha-Selinene
Descripción general
Descripción
Alpha-Selinene is a naturally occurring sesquiterpene, a class of terpenes consisting of three isoprene units. It is one of the principal components found in the essential oils of various plants, including celery seeds. This compound is known for its distinctive aromatic properties and is widely used in the fragrance and flavor industries .
Aplicaciones Científicas De Investigación
Alpha-Selinene has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex organic compounds.
Biology: this compound is studied for its role in plant metabolism and its ecological interactions.
Medicine: Preliminary research suggests that this compound may have anti-inflammatory, antimicrobial, and anticancer properties, making it a potential candidate for drug development
Industry: It is used in the fragrance and flavor industries due to its aromatic properties.
Mecanismo De Acción
Target of Action
Alpha-Selinene, a sesquiterpene, primarily targets the enzyme acetylcholinesterase (AChE) in the nervous system . AChE is responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition. By interacting with AChE, this compound can potentially influence neurological processes.
Mode of Action
This compound interacts with AChE through hydrophobic docking . This interaction can inhibit the activity of AChE, leading to an increase in acetylcholine levels. Elevated acetylcholine can enhance neural communication, potentially improving memory and cognition.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic system, specifically the hydrolysis of acetylcholine by AChE . By inhibiting AChE, this compound disrupts this pathway, leading to increased acetylcholine levels. This can have downstream effects on various cognitive processes, including memory and learning.
Result of Action
The primary molecular effect of this compound’s action is the inhibition of AChE, leading to increased acetylcholine levels . On a cellular level, this can enhance synaptic transmission in neurons, potentially improving cognitive functions such as memory and learning.
Safety and Hazards
Direcciones Futuras
Alpha-Selinene, as components of essential oils, have been used in various applications throughout history and across cultures. They have been prized for their aromatic properties, playing a significant role in the perfume and fragrance industries . Preliminary scientific research suggests that this compound may exhibit anti-inflammatory, antimicrobial, and even anticancer properties .
Análisis Bioquímico
Biochemical Properties
Alpha-Selinene plays a significant role in biochemical reactions, particularly in plant defense mechanisms. It is synthesized through the cyclization of farnesyl diphosphate by the enzyme terpene synthase . This compound interacts with various enzymes and proteins, including those involved in the biosynthesis of other terpenoids. These interactions often involve binding to active sites or allosteric sites on the enzymes, modulating their activity and influencing the overall metabolic flux within the cell .
Cellular Effects
This compound affects various types of cells and cellular processes. In plant cells, it contributes to the defense against pathogens by acting as a precursor to other bioactive compounds. In mammalian cells, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the expression of genes involved in inflammatory responses and oxidative stress, thereby impacting cellular homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific receptors and enzymes within the cell. It can bind to membrane receptors, initiating a cascade of intracellular signaling events that lead to changes in gene expression and enzyme activity. Additionally, this compound can inhibit or activate certain enzymes, thereby influencing metabolic pathways and cellular functions. These interactions are crucial for its biological activity and therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Its stability and degradation are influenced by factors such as temperature, pH, and the presence of other compounds. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity. These temporal effects are important for understanding its potential therapeutic applications and optimizing its use in various formulations .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects such as anti-inflammatory and antimicrobial activity. At high doses, this compound can cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions. Understanding the dosage effects is crucial for determining the therapeutic window and ensuring the safe use of this compound in medical applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to terpenoid biosynthesis. It interacts with enzymes such as terpene synthases and cytochrome P450 monooxygenases, which catalyze various steps in the conversion of farnesyl diphosphate to this compound and other related compounds. These interactions can affect the levels of metabolites and the overall metabolic flux within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions are essential for its bioavailability and biological activity, influencing its therapeutic potential and efficacy .
Subcellular Localization
This compound is localized in specific subcellular compartments, including the endoplasmic reticulum and mitochondria. Its activity and function can be influenced by its subcellular localization, as it may interact with different biomolecules in these compartments. Post-translational modifications and targeting signals play a role in directing this compound to its appropriate subcellular locations, ensuring its proper function and activity within the cell .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Alpha-Selinene can be synthesized through the cyclization of farnesyl pyrophosphate (FPP) using specific terpene synthases. This process can be carried out both in vitro and in vivo. The reaction conditions typically involve the use of polypeptides that catalyze the conversion of FPP to this compound .
Industrial Production Methods: Industrial production of this compound often involves the extraction of essential oils from plant sources such as celery seeds. The extraction methods include steam distillation and cold pressing. These methods allow for the isolation of this compound along with other sesquiterpenes present in the essential oils .
Análisis De Reacciones Químicas
Types of Reactions: Alpha-Selinene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its properties for different applications.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under controlled conditions to form oxygenated derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Substitution reactions often involve halogenation using reagents like bromine or chlorine in the presence of a catalyst
Major Products: The major products formed from these reactions include various oxygenated and halogenated derivatives of this compound, which have enhanced chemical and biological properties .
Comparación Con Compuestos Similares
Alpha-Selinene is part of a group of closely related isomeric compounds known as selinenes. These include:
- Beta-Selinene
- Gamma-Selinene
- Delta-Selinene
While all these compounds share the same molecular formula (C15H24), they differ in the spatial orientation of their atoms and functional groups. This difference in structure leads to variations in their chemical and biological properties. This compound is unique due to its specific configuration, which contributes to its distinctive aromatic properties and potential therapeutic benefits .
Propiedades
IUPAC Name |
(3R,4aR,8aR)-5,8a-dimethyl-3-prop-1-en-2-yl-2,3,4,4a,7,8-hexahydro-1H-naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-11(2)13-7-9-15(4)8-5-6-12(3)14(15)10-13/h6,13-14H,1,5,7-10H2,2-4H3/t13-,14+,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQAPQSEYFAMCY-QLFBSQMISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC2(C1CC(CC2)C(=C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CCC[C@]2([C@H]1C[C@@H](CC2)C(=C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50963792 | |
| Record name | alpha-Selinine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50963792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473-13-2 | |
| Record name | α-Selinene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=473-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Selinene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Selinine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50963792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Naphthalene, 1,2,3,4,4a,5,6,8a-octahydro-4a,8-dimethyl-2-(1-methylethenyl)-, (2R,4aR,8aR) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-SELINENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99ZHA8F274 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is alpha-Selinene?
A1: this compound is a naturally occurring sesquiterpene hydrocarbon commonly found in essential oils of various plants, including Lavandula viridis [], Picea smithiana [], and Radix Angelicae Pubescentis []. It contributes to the characteristic aroma of these plants and has garnered interest for its potential biological activities.
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C15H24, and its molecular weight is 204.35 g/mol.
Q3: How is this compound typically characterized?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical technique employed for characterizing and quantifying this compound in plant extracts and essential oils. This method effectively separates and identifies volatile compounds based on their retention times and mass spectra [, , , , , , , , , , , , , , , , , , , , , , , , , , , ].
Q4: What are the primary sources of this compound?
A4: this compound is found in the essential oils of several plant species, with notable examples including Aucklandia lappa Decne [], Peucedanum tauricum Bieb [], and Helichrysum chasmolycicum []. The relative abundance of this compound can vary significantly depending on the plant species, geographical origin, and extraction methods used.
Q5: Has the essential oil composition of Lavandula viridis been compared from different sources?
A5: Yes, researchers have analyzed the essential oil composition of Lavandula viridis from field-grown plants, in vitro shoot cultures, and micropropagated plants of the same clone. While the same major components were found, the monoterpene fraction of the in vitro shoot cultures displayed different relative amounts of hydrocarbons and oxygenated components compared to the field-grown and micropropagated plants [].
Q6: What is the significance of this compound in Picea smithiana?
A6: In Picea smithiana, this compound is one of the key antimicrobial compounds found in its essential oil. It was isolated using bioautography and identified through GC-MS analysis. The essential oil, rich in monoterpene compounds like this compound, showed good antibacterial activity against several bacterial strains and significant antifungal activity against specific fungal strains [].
Q7: Can this compound serve as a marker for specific properties in plants?
A7: Yes, research suggests that this compound can be a potential marker for resistance to powdery mildew in hop plants (Humulus lupulus). The presence of this compound, along with other compounds, was positively correlated with powdery mildew resistance in hop cultivars [].
Q8: Are there any studies focusing on this compound in ripe Momordica charantia?
A8: A study investigated the chemical constituents of ripe Momordica charantia from Lombok, Indonesia, using GC-MS. The analysis revealed the presence of this compound (5.43 %) among other compounds, contributing to the understanding of the chemical profile of ripe Momordica charantia and its potential medicinal properties [].
Q9: Has this compound been investigated in relation to fungal diseases in crops?
A9: Yes, research has explored the use of betel leaf (Piper betle L.) extract as a botanical fungicide against northern corn leaf blight (Exserohilum turcicum). The n-hexane extract, containing this compound (11.63%) among other active compounds, demonstrated effective inhibition of fungal growth in vitro and reduced lesion development in vivo [].
Q10: What is the role of this compound in Acorus calamus?
A10: this compound is one of the many phytoconstituents identified in Acorus calamus, a medicinal herb traditionally used for various ailments. Although not the primary bioactive compound, it contributes to the overall chemical profile of Acorus calamus, which is known for its diverse pharmacological activities [].
Q11: Can this compound be produced synthetically?
A11: Yes, this compound can be produced through a biotechnological process involving farnesyl pyrophosphate (FPP) and a polypeptide possessing pachulol and 7-epi-alpha-selinene synthase activity. This process can be performed in vitro or in vivo using nonhuman organisms or cells engineered to express the specific polypeptide [].
Q12: Has this compound been identified in Michelia martinii?
A12: GC-MS analysis of volatile oils extracted from fresh leaves, twigs, and flowers of Michelia martinii revealed the presence of this compound as one of the common components in the essential oil profiles. Notably, the volatile oils of the flowers were particularly rich in terpenes, including this compound, and alcohols [].
Q13: How does the extraction time influence the yield and composition of essential oil containing this compound?
A13: Studies on Pogostemon cablin [] and Pothomorphe umbellata [] showed that while extending the extraction time doesn't significantly affect the overall essential oil yield, it can alter the relative percentages of specific components, including this compound.
Q14: What is the significance of this compound in Copaifera luetzelburgii?
A14: In the essential oil extracted from the stem bark of Copaifera luetzelburgii, this compound, particularly the 7-epi-alpha-selinene isomer, was identified as a major constituent (24.73%). The study further explored the cytotoxic activity and antioxidant potential of different extracts from this plant, highlighting its potential for medicinal applications [].
Q15: Can you provide an example where this compound is found alongside other sesquiterpenes?
A15: In the essential oil of Penicillium roqueforti strains that produce PR toxin, this compound is found alongside a characteristic set of volatile sesquiterpene hydrocarbons, including (+)-aristolochene, beta-bisabolene, and others. This specific sesquiterpene profile, including this compound, can serve as a volatile marker for the presence of PR toxin in this fungal species [].
Q16: Has this compound been identified in any freesia cultivars?
A16: Yes, this compound was identified as one of the major volatile compounds in the double flower freesia cultivar 'Sweet Lemon'. This cultivar, developed for its strong fragrance, had a complex aroma profile with linalool, alpha-terpineol, and limonene also present in significant amounts [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1R,2S,6S,9R,12R,16S,17S,18R,19R)-18-acetyloxy-16-(furan-3-yl)-6-hydroxy-8,8,12,17-tetramethyl-5,11-dioxo-7-oxapentacyclo[10.7.0.02,6.02,9.013,17]nonadec-13-en-19-yl] acetate](/img/structure/B1247439.png)
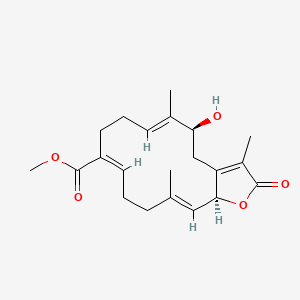
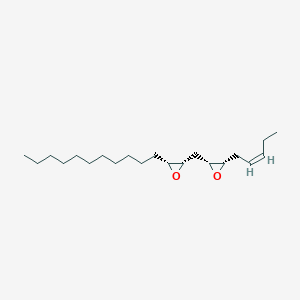
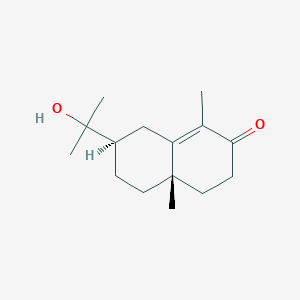
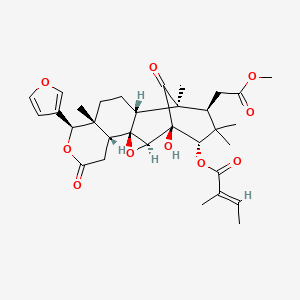
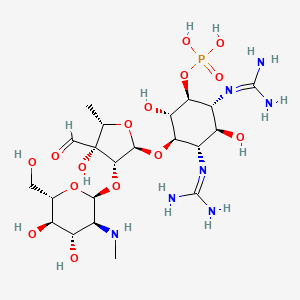

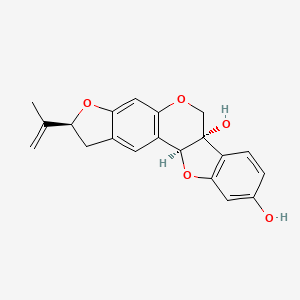
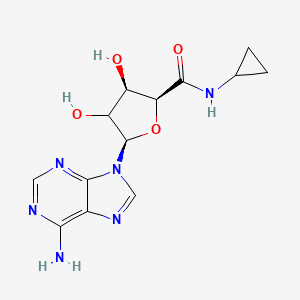

![[Cr(eta(5)-C5H5)2]](/img/structure/B1247459.png)
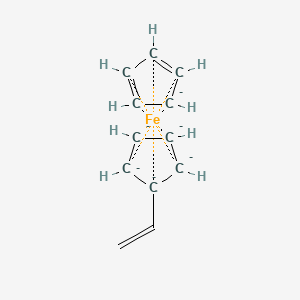
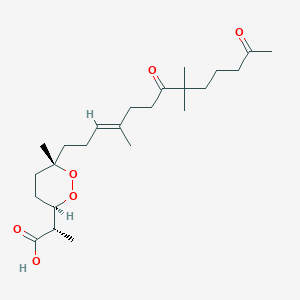
![(2E,4E,6R)-N-[(1S,5R,6R)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-2,4,6-trimethyldeca-2,4-dienamide](/img/structure/B1247462.png)
